molecular formula C15H14BrNO B064968 2-bromo-N-(2,6-dimethylphenyl)benzamide CAS No. 195383-89-2

2-bromo-N-(2,6-dimethylphenyl)benzamide

Cat. No. B064968
M. Wt: 304.18 g/mol
InChI Key: FONQPWFYFWAITH-UHFFFAOYSA-N
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Description

2-bromo-N-(2,6-dimethylphenyl)benzamide is a chemical compound that has been studied in various contexts due to its interesting chemical and physical properties. This compound, part of the benzamide family, is known for its unique structure and has been analyzed in several studies focusing on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)benzamide involves several steps, including the reaction of commercial 2-bromobenzoic acid with suitable amines. One study reported a high yield synthesis of a similar compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, which can provide insights into the synthesis mechanisms and conditions applicable to 2-bromo-N-(2,6-dimethylphenyl)benzamide (Polo et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2,6-dimethylphenyl)benzamide has been characterized using X-ray crystallography, showing that the molecule crystallizes with two molecules in the asymmetric unit. The structure reveals that the H—N—C=O units adopt a trans conformation, similar to other benzanilides, and the central –NHCO– bridging unit is slightly tilted relative to the benzoyl ring (Gowda et al., 2008).

Chemical Reactions and Properties

This compound can participate in various chemical reactions characteristic of bromoarenes and benzamides. While specific reactions of 2-bromo-N-(2,6-dimethylphenyl)benzamide are not detailed, analogous compounds exhibit reactivity typical of halogenated aromatics and amides, such as substitution reactions and interactions with nucleophiles.

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline form can be deduced from studies on similar benzamide derivatives. These properties are significant for understanding the compound's behavior in different environments and for its application in chemical syntheses.

Chemical Properties Analysis

Chemical properties include reactivity with various chemical agents, stability under different conditions, and the nature of its chemical bonds. The detailed interaction forces and bond energies can be understood through studies involving similar benzamide compounds, particularly those involving halogen atoms which impact the compound's electrophilicity and overall reactivity.

For more specific studies and insights into 2-bromo-N-(2,6-dimethylphenyl)benzamide, further research would be required, focusing on this exact compound under various conditions and reactions.

References:

Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin(IV) complexes, including those with 2-[(2,6-dimethylphenyl)amino]benzoic acid, have been explored for their antituberculosis activity. These complexes exhibit significant antituberculosis effects, influenced by the nature of the ligand environment and the organic groups attached to the tin. Research has shown that triorganotin(IV) complexes are more effective than diorganotin(IV) complexes, suggesting a promising avenue for the development of new antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Environmental and Toxicological Studies

While the provided search results did not specifically mention 2-bromo-N-(2,6-dimethylphenyl)benzamide, studies on related brominated compounds and their degradation, toxicity, and environmental impact offer insight into potential research applications for this chemical compound as well. For example, research on polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs) highlights concerns about environmental persistence and toxicity, indicating the importance of studying these aspects for 2-bromo-N-(2,6-dimethylphenyl)benzamide as well (Law et al., 2006).

properties

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONQPWFYFWAITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351810
Record name 2-bromo-N-(2,6-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,6-dimethylphenyl)benzamide

CAS RN

195383-89-2
Record name 2-bromo-N-(2,6-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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